8-methyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
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Overview
Description
8-methyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one: is a synthetic organic compound with a complex molecular structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chromen-2-one core, substituted with a phenyl group, a methyl group, and a 3,4,5-trimethoxybenzyl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with the preparation of 3,4,5-trimethoxybenzyl alcohol.
Ether Formation: The 3,4,5-trimethoxybenzyl alcohol is then reacted with 8-methyl-4-phenyl-2H-chromen-2-one in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the ether linkage.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes:
Scaling Up: Adjusting reaction conditions to accommodate larger volumes.
Automation: Utilizing automated reactors and purification systems to enhance efficiency and yield.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the chromen-2-one core, potentially converting it to a dihydro derivative.
Substitution: The methoxy groups on the benzyl moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antioxidant Activity: Exhibits antioxidant properties, which can be explored for therapeutic applications.
Medicine:
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 8-methyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through:
Enzyme Inhibition: Binding to the active site of specific enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Molecular Targets and Pathways:
Enzymes: Potential targets include cyclooxygenase (COX) enzymes, which are involved in inflammation.
Receptors: May interact with receptors involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
- 4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
- 8-methyl-4-phenyl-2H-chromen-2-one
- 7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Uniqueness:
- Structural Complexity: The presence of both a phenyl group and a 3,4,5-trimethoxybenzyl ether moiety makes it structurally unique.
- Biological Activity: Exhibits a distinct profile of biological activities compared to its analogs, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H24O6 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
8-methyl-4-phenyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C26H24O6/c1-16-21(31-15-17-12-22(28-2)26(30-4)23(13-17)29-3)11-10-19-20(14-24(27)32-25(16)19)18-8-6-5-7-9-18/h5-14H,15H2,1-4H3 |
InChI Key |
YBBXHYGSKLVYFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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